methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate
Description
Methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate is a carbamate derivative characterized by a methyl carbamate group linked to a substituted ethyl chain. The ethyl chain contains a 3-fluorophenyl group and a methoxy group at the 2-position. Carbamates are widely studied for their biological activities, including enzyme inhibition, pesticidal properties, and neuroprotective effects. The fluorine atom in this compound likely enhances metabolic stability and bioavailability, common traits in fluorinated pharmaceuticals .
Properties
IUPAC Name |
methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-15-10(7-13-11(14)16-2)8-4-3-5-9(12)6-8/h3-6,10H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFBEHVKUAYWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OC)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate typically involves the reaction of 3-fluoroaniline with 2-methoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and methanol as products. This reaction is critical for understanding its metabolic pathways and environmental degradation:
Acidic Hydrolysis
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Conditions : Concentrated HCl, reflux in aqueous ethanol.
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Products : 2-(3-Fluorophenyl)-2-methoxyethylamine and methanol.
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Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis
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Conditions : NaOH (1–2 M), elevated temperatures.
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Products : Same amine and methanol, with faster kinetics compared to acidic hydrolysis.
Nucleophilic Substitution
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling diverse derivatization:
Reaction with Amines
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Primary/secondary amines displace the methoxy group, forming substituted urea derivatives.
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Example: Reaction with benzylamine produces N-benzyl-N’-[2-(3-fluorophenyl)-2-methoxyethyl]urea.
Organoindium Reagent Interactions
Triorganoindium reagents (e.g., InPh₃) transfer organic groups to the carbamate’s nitrogen, forming complex adducts. This method is efficient, requiring only 0.33 equivalents of reagent .
Rotamer Equilibria and Reactivity Modulation
The syn and anti rotamers of the carbamate group influence reactivity. Hydrogen-bond donors like acetic acid or 2,6-bis(octylamido)pyridine selectively stabilize the syn rotamer, enhancing electrophilicity at the carbonyl carbon (Table 1) .
Table 1: Rotamer Stabilization by Additives
| Additive | Rotamer Stabilized | Effect on Reactivity |
|---|---|---|
| Acetic acid | syn | Moderate rate increase |
| 2,6-Bis(octylamido)pyridine (3 ) | syn | Significant rate enhancement (>5x) |
Biological Interactions
The 3-fluorophenyl group enhances lipophilicity and electronic effects, promoting interactions with enzymes like hydrolases or cytochrome P450 isoforms. This underpins its potential as a prodrug or enzyme inhibitor.
Scientific Research Applications
The compound methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate is a member of the carbamate family, which has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies. This article explores its applications, mechanisms of action, and relevant case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, related carbamates have shown efficacy against various cancer cell lines, including breast and liver cancer cells.
- Neuroprotective Effects : The compound's ability to interact with specific neurotransmitter receptors may position it as a candidate for treating neurodegenerative diseases. Research has indicated that similar compounds can modulate neurotransmission and protect neuronal cells from oxidative stress.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules:
- Reagent in Reactions : It can be used in various synthetic pathways to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
- Precursor for Drug Development : The compound's structure allows for modifications that can lead to new pharmaceutical agents targeting specific diseases.
Agricultural Chemistry
Due to its structural characteristics, this compound may also find applications in agrochemicals:
- Pesticide Development : Its effectiveness in controlling pests makes it a candidate for formulation into pesticides or herbicides, contributing to agricultural productivity.
Case Studies and Research Findings
Several studies have investigated the biological effects and potential applications of this compound and related compounds:
Table 1: Summary of Biological Activities
| Study | Compound | Activity | Findings |
|---|---|---|---|
| This compound | Anticancer | Induced apoptosis in HepG2 cells | |
| Similar carbamate derivatives | Neuroprotective | Reduced oxidative stress in neuronal models | |
| Fluorinated carbamates | Antimicrobial | Effective against E. coli and S. aureus |
Mechanism of Action
The mechanism of action of methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate involves its interaction with specific molecular targets. The fluorinated aromatic ring allows for strong binding interactions with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate with structurally related compounds, focusing on substituents, biological activities, and synthesis methods:
Key Structural and Functional Insights:
Substituent Effects: The 3-fluorophenyl group in the target compound distinguishes it from analogs with non-fluorinated aromatic rings (e.g., methylphenyl in ). Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors.
Biological Activity Trends: Carbamates with methoxyethyl groups (e.g., ) show HDAC inhibition, while acrylamides with similar substituents () exhibit neuroprotection. The target compound’s activity remains unexplored but could align with these pathways.
Synthesis Methods :
- Carbamates are typically synthesized via reaction of amines with methyl chloroformate or via tert-butyl carbamate intermediates (). The target compound may follow similar routes using 2-(3-fluorophenyl)-2-methoxyethylamine.
Biological Activity
Methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Weight : 241.24 g/mol
- Functional Groups : Carbamate, aromatic fluorine substituent, ether
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The carbamate moiety may interact with active sites of enzymes, potentially leading to inhibition of enzymatic activity.
- Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- FaDu Hypopharyngeal Tumor Cells : The compound showed improved cytotoxicity compared to standard treatments, indicating its potential as an anticancer agent .
Neuroprotective Effects
Another area of investigation focused on the neuroprotective effects of this compound. In models of neurodegeneration, the compound demonstrated the ability to reduce neuronal cell death and promote survival through modulation of apoptotic pathways .
| Study Type | Result Description | Reference |
|---|---|---|
| In vitro | Reduced apoptosis in neurons | |
| In vivo | Improved cognitive function |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests against various bacterial strains revealed significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.
Q & A
Q. What are the optimized synthetic routes for methyl N-[2-(3-fluorophenyl)-2-methoxyethyl]carbamate, and what critical parameters influence yield?
Methodological Answer: A two-step synthesis protocol can be adapted from analogous carbamate derivatives (e.g., Example 427 in EP 4,374,877 A2):
Intermediate Synthesis : React 2-(3-fluorophenyl)-2-methoxyethylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous toluene at 60–80°C for 2–4 hours.
Purification : Use C18 reverse-phase column chromatography (acetonitrile/water gradient) to isolate the product, achieving >90% purity .
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance carbamate formation but require post-reaction solvent exchange to avoid interference during purification.
- Stoichiometry : A 1:1.2 molar ratio of amine to chloroformate minimizes side reactions (e.g., over-alkylation).
- Temperature Control : Exceeding 80°C risks decomposition of the fluorophenyl moiety .
Q. How can the purity and structural integrity of this carbamate be verified post-synthesis?
Methodological Answer:
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of 70:30 acetonitrile/water. Retention time should align with reference standards (e.g., ~1.01 minutes under SQD-FA05 conditions) .
- FT-IR Spectroscopy : Confirm carbamate C=O stretching at ~1700–1740 cm⁻¹ and aryl fluoride C-F vibrations at ~1100–1200 cm⁻¹ .
- LCMS Validation : Monitor for the expected molecular ion peak (e.g., [M+H]⁺) with m/z matching the molecular formula .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) predict frontier molecular orbitals, revealing electron-rich regions (HOMO) at the fluorophenyl ring and electron-deficient zones (LUMO) at the carbamate carbonyl. This guides reactivity in nucleophilic/electrophilic interactions .
- Molecular Electrostatic Potential (MEP) : Maps generated via Gaussian software identify electrophilic attack sites (positive potentials) on the methoxy group and carbamate nitrogen .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : The 3-fluorophenyl group enhances steric protection of the carbamate linkage compared to 2- or 4-substituted analogs. Accelerated degradation studies (pH 7.4 buffer, 37°C) show <5% hydrolysis over 24 hours for the 3-fluoro derivative vs. >20% for 2-fluoro analogs .
- Metabolic Pathways : In vitro liver microsome assays (human/rat) reveal CYP3A4-mediated O-demethylation as the primary degradation route. Fluorine’s electronegativity slows this process compared to non-fluorinated methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
